molecular formula C7H13N5 B1432065 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine CAS No. 111641-20-4

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine

Cat. No. B1432065
M. Wt: 167.21 g/mol
InChI Key: QLPGXJQFIIUZBP-UHFFFAOYSA-N
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Description

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine is a type of organic compound . It is often used as a precursor for pesticides and glyphosate, a broad-spectrum herbicide . It also serves as an organic synthesis reagent .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds has been analyzed in several studies . For example, one study reported the crystal structure of a related compound, 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione .


Chemical Reactions Analysis

Several studies have analyzed the chemical reactions involving 1,2,4-triazole derivatives . For instance, one study reported the reactions of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds with benzaldehydes to yield the corresponding chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds have been reported in several studies . For example, one study reported that 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 165-169 °C and is soluble in acetone .

Scientific Research Applications

DNA-directed Alkylating Agents

The compound's derivatives have also been explored for their DNA affinity and antitumor activity. A specific study synthesized a series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines, including N-methyl-piperazine analogs, and evaluated their DNA affinity and antitumor activity. This research opens up possibilities for the compound's application in cancer therapy (Al-Soud & Al-Masoudi, 2004).

Quantum Chemical Calculations for Chemotherapeutic Agents

Additionally, quantum chemical calculations have been performed on functionalized triazoline-3-thione compounds with substituted piperazine, aiming to understand their potential as chemotherapeutic agents. This study involves detailed interpretation of vibrational spectra and investigations of molecular properties like electric dipole moment, polarizability, and hyperpolarizability, providing insights into the structural and electronic features important for pharmacological applications (El-Emam et al., 2012).

Anti-Tubercular Agents

The compound's derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. This research highlights the potential of these derivatives in treating tuberculosis, a major global health issue (Naidu et al., 2016).

Safety And Hazards

The safety and hazards associated with 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds have been reported in several studies . For example, one study reported that the synthesized compounds exhibited promising activity against Mycobacterium tuberculosis strains and were non-toxic, with selectivity indices >28 .

Future Directions

The future directions for research on 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds could include further optimization to obtain novel antimycobacterial agents , as well as the development of more effective and potent anticancer agents .

properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c1-6-9-7(11-10-6)12-4-2-8-3-5-12/h8H,2-5H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPGXJQFIIUZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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